Naringinhydrat

Übersicht

Beschreibung

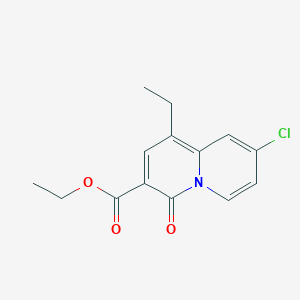

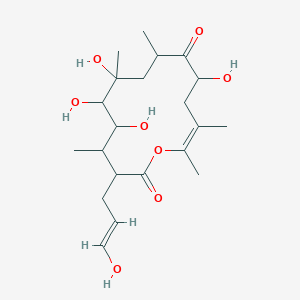

Naringin hydrate is a flavanone-7-O-glycoside between the flavanone naringenin and the disaccharide neohesperidose. It is a naturally occurring compound found predominantly in citrus fruits, especially grapefruits, where it contributes to the fruit’s bitter taste . Naringin hydrate is known for its various biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Wissenschaftliche Forschungsanwendungen

Naringinhydrat hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Vorläufer für die Synthese anderer Flavonoide und Glykoside verwendet.

Industrie: Wird in der Lebensmittelindustrie verwendet, um den Geschmack und den Nährwert von Produkten zu verbessern.

Wirkmechanismus

This compound entfaltet seine Wirkungen durch verschiedene molekulare Zielstrukturen und -wege:

Antioxidative Aktivität: Naringin fängt freie Radikale ab und reguliert antioxidative Enzyme nach oben.

Entzündungshemmende Aktivität: Es hemmt die Produktion von pro-inflammatorischen Zytokinen und moduliert Signalwege wie NF-κB und MAPK.

Krebshemmende Aktivität: Naringin induziert Apoptose in Krebszellen durch Modulation von Signalwegen wie PI3K/Akt und MAPK.

Wirkmechanismus

Naringin hydrate is a bioactive compound found in citrus fruits, known for its wide range of pharmacological properties . This article aims to provide an in-depth understanding of its mechanism of action.

Target of Action

Naringin hydrate primarily targets multiple cellular signaling pathways . It interacts with various molecules such as the HTH-type transcriptional regulator TtgR, Estrogen receptor alpha, Aldo-keto reductase family 1 member C1, Cytochrome P450 1B1, KAT8 regulatory NSL complex subunit 3, Sex hormone-binding globulin, and Cytochrome P450 19A1 .

Mode of Action

Naringin hydrate exhibits pleiotropic anticancer activities by modulating different cellular signaling pathways, suppressing cytokine and growth factor production, and arresting the cell cycle . It also decreases the expression of Snail1/SMAD2, a key factor in cellular proliferation .

Biochemical Pathways

Naringin hydrate affects various biochemical pathways. It has been reported to regulate lipid metabolism, contributing to diabetes control . It also promotes cell proliferation and bone differentiation by increasing the OPG:RANKL ratio, enhancing BMP and osteocalcin expression, and decreasing HMG-CoA, NF-jB, and ERK expression .

Pharmacokinetics

The pharmacokinetics of naringin hydrate involves its absorption, distribution, metabolism, and excretion (ADME). It has been observed that naringin hydrate shows an insignificant influence of high-fat diet and insignificant accumulation of the drugs after multiple dosing . It’s important to note that naringin hydrate has a weakly basic nature and is slightly soluble in water, which can affect its bioavailability .

Result of Action

The molecular and cellular effects of naringin hydrate’s action are diverse. It has been reported to have antioxidant and antiandrogenic properties, as well as the ability to protect from inflammation and cancer . It can suppress cancer development in various body parts, alleviating the conditions of cancer patients . Moreover, it has been found to decrease insulin resistance, lower blood sugar levels, and improve cell absorption of glucose .

Action Environment

The action, efficacy, and stability of naringin hydrate can be influenced by various environmental factors. For instance, factors such as ultraviolet rays, pollution, radiation, smoking, and stress can lead to internal changes, such as oxidative stress, impaired apoptosis, and increased rates of genetic mutations . These factors can potentially affect the effectiveness of naringin hydrate.

Biochemische Analyse

Biochemical Properties

Naringin hydrate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is naringinase, which hydrolyzes naringin into rhamnose and prunin. Prunin is further hydrolyzed by D-glucosidase into glucose and naringenin . Naringin hydrate also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, it has been shown to inhibit enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammatory processes .

Cellular Effects

Naringin hydrate exerts various effects on different types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, naringin hydrate can activate the AMP-activated protein kinase (AMPK) pathway, leading to enhanced glucose uptake and improved insulin sensitivity . It also affects the expression of genes involved in apoptosis, such as Bcl-2 and Bax, thereby promoting cell survival and reducing cell death . Furthermore, naringin hydrate has been reported to inhibit the proliferation of cancer cells by arresting the cell cycle and inducing apoptosis .

Molecular Mechanism

The molecular mechanism of naringin hydrate involves several pathways and interactions at the molecular level. Naringin hydrate binds to various biomolecules, including proteins and enzymes, to exert its effects. It has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammation and cancer progression . Additionally, naringin hydrate can activate the p38 mitogen-activated protein kinase (MAPK) pathway, leading to the induction of apoptosis in cancer cells . It also modulates the expression of genes involved in oxidative stress, such as superoxide dismutase (SOD) and catalase, thereby enhancing the antioxidant defense system .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of naringin hydrate have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Naringin hydrate has been found to be relatively stable under various conditions, with minimal degradation observed over time . Long-term studies have shown that naringin hydrate can maintain its antioxidant and anti-inflammatory properties even after prolonged exposure . Additionally, in vitro and in vivo studies have demonstrated that naringin hydrate can exert sustained effects on cellular function, including the inhibition of cancer cell proliferation and the reduction of oxidative stress .

Dosage Effects in Animal Models

The effects of naringin hydrate vary with different dosages in animal models. Studies have shown that low to moderate doses of naringin hydrate can exert beneficial effects, such as reducing inflammation and oxidative stress . At high doses, naringin hydrate may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where the beneficial effects of naringin hydrate plateau at higher doses, indicating that optimal dosing is crucial for maximizing its therapeutic potential .

Metabolic Pathways

Naringin hydrate is involved in several metabolic pathways, including its conversion to naringenin by intestinal microflora . Naringenin, the active metabolite of naringin hydrate, undergoes further metabolism, including hydroxylation, hydrogenation, dehydrogenation, and acetylation . These metabolic processes are catalyzed by various enzymes, such as cytochrome P450 enzymes, in the liver and kidneys . Naringin hydrate also influences metabolic flux and metabolite levels, contributing to its overall bioactivity .

Transport and Distribution

The transport and distribution of naringin hydrate within cells and tissues involve several mechanisms. Naringin hydrate is absorbed in the intestines and transported to various tissues via the bloodstream . It interacts with transporters and binding proteins, such as albumin, to facilitate its distribution . Naringin hydrate has been shown to accumulate in specific tissues, including the liver, kidneys, and adipose tissue, where it exerts its biological effects . Its localization and accumulation are influenced by factors such as tissue permeability and binding affinity .

Subcellular Localization

Naringin hydrate exhibits specific subcellular localization, which affects its activity and function. It has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . The subcellular localization of naringin hydrate is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles . For instance, naringin hydrate can accumulate in the mitochondria, where it enhances mitochondrial function and reduces oxidative stress . Its localization in the nucleus allows it to modulate gene expression and regulate cellular processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Naringin hydrate can be synthesized through several methods. One conventional method involves the extraction of naringin from citrus fruits using an alkaline solution, such as lime or sodium hydroxide, followed by precipitation in cold acidic water . Another method involves the use of nanotechnological strategies to improve the bioavailability and stability of naringin .

Industrial Production Methods

In industrial settings, naringin hydrate is often extracted from grapefruit peels and other citrus fruit residues. The extraction process typically involves the use of solvents like ethanol or methanol, followed by purification steps to isolate the compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Naringinhydrat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Naringin kann zu Naringenin, seiner Aglykonform, oxidiert werden.

Hydrolyse: Die enzymatische Hydrolyse von Naringin durch Naringinase führt zur Bildung von Naringenin und Zuckern.

Reduktion: Naringin kann unter bestimmten Bedingungen zu Dihydro-Naringin reduziert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Hydrolyse: Das Naringinase-Enzym wird häufig für Hydrolysereaktionen verwendet.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Wichtigste gebildete Produkte

Oxidation: Naringenin

Hydrolyse: Naringenin und Zucker (Rhamnose und Glucose)

Reduktion: Dihydro-Naringin

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit von Naringinhydrat

This compound ist einzigartig aufgrund seiner spezifischen Glykosidstruktur, die sowohl Rhamnose- als auch Glucose-Einheiten enthält. Diese Struktur trägt zu seinen unterschiedlichen biologischen Aktivitäten und seiner Rolle bei der Bitterkeit von Grapefruit bei .

Eigenschaften

IUPAC Name |

(2S)-7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O14.H2O/c1-10-20(32)22(34)24(36)26(37-10)41-25-23(35)21(33)18(9-28)40-27(25)38-13-6-14(30)19-15(31)8-16(39-17(19)7-13)11-2-4-12(29)5-3-11;/h2-7,10,16,18,20-30,32-36H,8-9H2,1H3;1H2/t10-,16-,18+,20-,21+,22+,23-,24+,25+,26-,27+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPNHAWBPPPWRLN-OSSFAINNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(2-Ethoxyethyl)oxiran-2-yl]methanol](/img/structure/B139360.png)

![3-[(Dichlorophosphinyl)oxy]propanoic Acid Benzyl Ester](/img/structure/B139362.png)